molecular formula C26H35N5S B12098474 N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea

N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea

Cat. No.: B12098474
M. Wt: 449.7 g/mol
InChI Key: LHDSISASGSUGCB-UHFFFAOYSA-N
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Description

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Aminocyclohexyl Intermediate: This step involves the reduction of a suitable cyclohexanone derivative to obtain the aminocyclohexyl group.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The aminocyclohexyl intermediate is then coupled with the quinoline derivative using a thiourea linkage, typically under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the quinoline moiety or the thiourea linkage, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or reduced quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is investigated for its potential as a therapeutic agent due to its unique structural features. Its thiourea linkage is known to impart diverse biological activities, making it a candidate for drug development.
  • Biological Studies
    • Used in studies to understand interactions with biological targets such as enzymes and receptors, this compound helps elucidate mechanisms of action in various biological pathways.
  • Chemical Biology
    • It serves as a tool to probe biological pathways and mechanisms, facilitating the understanding of complex biochemical processes.
  • Industrial Applications
    • Potentially utilized in the development of new materials or as a catalyst in chemical reactions, showcasing its versatility beyond medicinal uses.

Antitumor Effects

In vitro studies demonstrated that N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea significantly inhibited the proliferation of several cancer cell lines. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Research indicated effective antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Synthesis Pathways

The synthesis typically involves multi-step organic synthesis techniques:

  • Formation of the Thiourea Linkage : Achieved by reacting an amine with isothiocyanate.
  • Cyclization Reactions : These reactions help form the cyclohexane structure.
  • Chiral Resolution : Utilization of chiral catalysts or reagents ensures desired stereochemistry at specific centers.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)methylthiourea
  • 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
  • 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thioamide

Uniqueness

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is unique due to its combination of an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biological Activity

N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea is a complex organic compound with the molecular formula C26H35N5SC_{26}H_{35}N_{5}S and a molecular weight of 449.65 g/mol. This compound is notable for its unique structural features, which include an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage. Its potential biological activities have garnered significant interest in medicinal chemistry, particularly for applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiourea functional group is known for its diverse biological effects, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigation in the field of infectious diseases.

Case Studies

  • Antitumor Effects : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Activity : Research indicated that this compound displayed effective antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(+)-CinchonineContains a cinchona alkaloid structureUsed as a chiral auxiliary in synthesis
BenzotetramisoleThiourea derivativeExhibits anthelmintic properties
CamphorsultamChiral cyclic sulfonamideKnown for its use in asymmetric synthesis

These compounds share some structural similarities but differ significantly in their specific biological activities and therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Thiourea Linkage : This is achieved by reacting an amine with isothiocyanate.
  • Cyclization Reactions : These reactions help in forming the cyclohexane structure.
  • Chiral Resolution : Chiral catalysts or reagents are employed to ensure the desired stereochemistry at specific centers.

Properties

Molecular Formula

C26H35N5S

Molecular Weight

449.7 g/mol

IUPAC Name

1-(2-aminocyclohexyl)-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

InChI

InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)

InChI Key

LHDSISASGSUGCB-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N

Origin of Product

United States

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